Salzsaure Kupfer
Description
Structure
2D Structure
Properties
Molecular Formula |
ClCuH |
|---|---|
Molecular Weight |
100.01 g/mol |
IUPAC Name |
copper;hydrochloride |
InChI |
InChI=1S/ClH.Cu/h1H; |
InChI Key |
NNIYFVYSVUWTOA-UHFFFAOYSA-N |
Canonical SMILES |
Cl.[Cu] |
Origin of Product |
United States |
Einführung in Salzsaures Kupfer in Der Akademischen Forschung
Research Significance of Copper Chlorides in Modern Chemistry and Material Science
The importance of copper chlorides in contemporary research stems from their roles as catalysts, reagents in organic synthesis, and precursors for advanced materials. Their ability to participate in electron transfer reactions and form various coordination complexes makes them invaluable in both laboratory and industrial settings. patsnap.comohsu.edu
In Modern Chemistry:
Copper chlorides are fundamental in catalysis and organic synthesis. Copper(I) chloride is a notable catalyst in several key organic reactions, including the Sandmeyer reaction for synthesizing aryl halides, the Glaser coupling of terminal alkynes, and the Gatterman-Koch reaction for forming benzaldehydes. spektrum.dewikipedia.orgatamanchemicals.com It is also used in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method for creating well-defined polymers. wikipedia.org
Copper(II) chloride serves as a co-catalyst in the Wacker process, an industrial method for oxidizing ethylene (B1197577) to acetaldehyde. wikipedia.orgmeghachem.org It is also employed as a mild oxidizing agent in various organic transformations. wikipedia.orgsarchemlabs.com The Deacon process, an older method for producing chlorine gas from hydrogen chloride, utilizes copper(II) chloride as a catalyst. spektrum.desarchemlabs.com Furthermore, the study of copper chloride complexes in aqueous solutions is crucial for understanding reaction mechanisms in coordination chemistry and electrochemistry, with applications in areas like hydrometallurgy and the development of thermochemical cycles for hydrogen production, such as the Cu-Cl cycle. mdpi.comwikipedia.org
In Material Science:
The properties of copper chlorides make them significant in the field of material science. They are used in pyrotechnics to produce blue and green flames. spektrum.dewikipedia.org In the electronics industry, copper(II) chloride is used for etching copper on printed circuit boards. sarchemlabs.com It also serves as a pigment in the manufacturing of glass and ceramics and as a wood preservative. seilnacht.combyjus.com
Recent research has focused on the synthesis and application of copper-based nanoparticles. Copper chloride serves as a precursor for creating nanoparticles of copper metal, copper oxides, and copper hydroxyl chlorides, which exhibit unique physicochemical properties suitable for advanced catalysts and antimicrobial agents. sarchemlabs.comcardiff.ac.uk
Below is an interactive data table summarizing the key properties of Copper(I) and Copper(II) chloride.
| Property | Copper(I) Chloride (CuCl) | Copper(II) Chloride (CuCl₂) |
| Molar Mass | 99.00 g/mol carlroth.com | 134.45 g/mol (anhydrous) |
| Appearance | White crystalline solid, often appears green due to oxidation wikipedia.orgchemie.de | Yellowish-brown powder (anhydrous), blue-green crystals (dihydrate) wikipedia.orgwikipedia.orgsarchemlabs.com |
| Density | 4.14 g/cm³ spektrum.deseilnacht.com | 3.386 g/cm³ (anhydrous), 2.51 g/cm³ (dihydrate) seilnacht.comspektrum.de |
| Melting Point | 423 °C wikipedia.orgseilnacht.com | 620 °C (decomposes) spektrum.de |
| Boiling Point | 1490 °C spektrum.deseilnacht.com | 993 °C (decomposes) spektrum.de |
| Solubility in Water | Sparingly soluble (0.047 g/L at 20 °C) wikipedia.org | Highly soluble (75.7 g/100 mL at 25°C for dihydrate) sarchemlabs.com |
| Crystal Structure | Zincblende wikipedia.orgatamanchemicals.com | Distorted cadmium iodide structure |
Development of Academic Investigations of Copper Chloride Systems
The academic study of copper chloride systems has a long history, evolving from early synthesis and characterization to modern investigations of complex chemical processes and material applications.
The initial preparation of a copper chloride compound is attributed to Robert Boyle in the mid-17th century, who synthesized copper(I) chloride from mercury(II) chloride and copper metal. wikipedia.orgatamanchemicals.commelscience.com However, it was not until 1799 that the French chemist Joseph Louis Proust distinguished between the two different chlorides of copper, copper(I) chloride (which he called "white muriate of copper") and copper(II) chloride. wikipedia.orgatamanchemicals.commelscience.com Proust prepared CuCl by heating CuCl₂ in the absence of air. wikipedia.org
During the 19th and early 20th centuries, academic inquiry found practical analytical applications for these compounds. An acidic solution of copper(I) chloride was utilized in gas analysis apparatuses, such as the Hempel's apparatus, to absorb and quantify carbon monoxide. wikipedia.orgatamanchemicals.com This was particularly significant during the era of coal gas for lighting and heating. wikipedia.org
The mid-20th century saw the application of new physical methods to study copper chloride systems. A notable example is the use of copper(II) chloride dihydrate (CuCl₂·2H₂O) in the first electron paramagnetic resonance (EPR) measurements, conducted by the Soviet physicist Yevgeny Zavoisky in 1944. wikipedia.org This marked a significant step in using copper compounds to probe fundamental electronic and magnetic properties of materials.
Fortgeschrittene Synthesemethoden Für Kupferchloride
Chlorination Techniques for Copper and copper-containing Materials
Chlorination metallurgy leverages the chemical properties of metal chlorides, such as their relatively low melting points and high volatility, to extract and purify metals from ores and waste materials. These techniques are particularly effective for complex or low-grade ores where traditional methods may be less efficient.
Selective chlorination is a key process in extractive metallurgy for recovering copper from minerals, most notably chalcopyrite (CuFeS₂), which is the most prevalent copper ore. The process involves reacting the ore with a chlorinating agent, such as chlorine gas (Cl₂), at controlled temperatures to convert the desired metal into its chloride form while leaving other components, like iron, in a separable state.
In a typical process for treating chalcopyrite, the concentrate is reacted with chlorine gas in a reactor (e.g., a fluidized bed or shaft furnace) at temperatures often above 445°C, the boiling point of sulfur. This exothermic reaction converts the chalcopyrite into molten cuprous chloride (CuCl) and ferrous chloride (FeCl₂), releasing elemental sulfur as a vapor. The reaction proceeds in a stepwise manner, with the initial formation of CuCl and FeCl₂, followed by the potential further chlorination of ferrous chloride to volatile ferric chloride (Fe₂Cl₆).
By carefully controlling the reaction temperature and the amount of chlorinating agent, a high degree of selectivity can be achieved. For example, a copper removal rate of 84.34% has been achieved under optimal conditions. Subsequent steps involve separating the molten metal chlorides from the solidified sulfur. The copper chloride can then be separated from iron chlorides, often through a leaching process, and finally electrolyzed to produce high-purity copper metal and regenerate chlorine gas for recycling in the process. This method has demonstrated the ability to react with over 96% of the chalcopyrite in the feed.
The following table outlines the general steps and key reactions in the selective chlorination of chalcopyrite:
| Step | Process Description | Key Chemical Reaction |
| 1. Chlorination | Chalcopyrite concentrate reacts with chlorine gas at high temperature. | CuFeS₂ + 2Cl₂ → CuCl₂ + FeCl₂ + 2S |
| 2. Separation | Molten metal chlorides are separated from vaporized sulfur, which is then condensed. | Physical separation of phases. |
| 3. Leaching | The mixed chloride product is leached to dissolve copper chlorides. | CuCl₂ (s) → Cu²⁺ (aq) + 2Cl⁻ (aq) |
| 4. Electrolysis | The copper chloride solution is electrolyzed to produce pure copper and chlorine gas. | Cu²⁺ (aq) + 2e⁻ → Cu (s)2Cl⁻ (aq) → Cl₂ (g) + 2e⁻ |
Table represents a generalized flowsheet for chalcopyrite processing.
The effectiveness and selectivity of chlorination techniques are governed by thermodynamic principles. A thermodynamic analysis, primarily focusing on the change in Gibbs free energy (ΔG°) for potential reactions, is essential for determining the feasibility of a process and identifying the optimal conditions (e.g., temperature, pressure, reactant concentrations) for selectively forming the desired metal chlorides.
For the chlorination of metallic copper, the formation of copper(I) chloride (CuCl), copper(II) chloride (CuCl₂), and the gaseous trimer (Cu₃Cl₃) are all thermodynamically favored, exhibiting negative ΔG° values. Thermogravimetric studies show that the reaction between metallic copper and chlorine gas begins at approximately 150°C. As the temperature increases, the stability of the copper chlorides changes. Notably, CuCl₂ can decompose to CuCl and Cl₂ at temperatures above 400°C, a reaction that becomes thermodynamically predictable as ΔG° turns negative.
This temperature-dependent stability is crucial for selective processing. For instance, in the treatment of electric arc furnace dust, thermodynamic analysis shows that copper can be effectively chlorinated and removed as a gaseous chloride. By controlling the conditions, the chlorination of iron oxides can be minimized. The addition of oxygen, for example, can increase the stability of iron oxides, thereby preventing their conversion to volatile iron chlorides.
The copper-chlorine (Cu-Cl) thermochemical cycle, a process for producing hydrogen, is fundamentally based on the thermodynamics of copper chloride reactions. This multi-step cycle utilizes a series of chemical reactions, including the hydrolysis and decomposition of copper chlorides at different temperatures (ranging up to about 530°C), to split water into hydrogen and oxygen in a closed loop. The viability and efficiency of such cycles depend entirely on the thermodynamic properties of the intermediate copper and chlorine compounds.
Nanoparticle Synthesis and Formation Mechanisms
Copper chloride compounds, particularly copper(II) chloride, serve as common and effective precursors for the synthesis of copper and copper oxide nanoparticles. These nanomaterials are of significant interest due to their unique catalytic, optical, and antimicrobial properties. The most prevalent method for their synthesis is the chemical reduction of a copper salt in a liquid medium.
In a typical synthesis, an anhydrous copper chloride (CuCl₂) precursor is dissolved in a solvent, such as ethylene (B1197577) glycol or water. A reducing agent is then introduced to reduce the Cu²⁺ ions to zerovalent copper (Cu⁰). Common reducing agents include L-ascorbic acid, sodium hypophosphite, and hydrazine. To control the size of the nanoparticles and prevent them from aggregating, a capping agent or stabilizer, such as polyvinylpyrrolidone (B124986) (PVP), is often added to the solution. The stabilizer adsorbs to the surface of the growing nanoparticles, limiting their growth and keeping them well-dispersed in the solvent.
The formation of copper nanoparticles from a CuCl₂ precursor using L-ascorbic acid as a reducing agent follows a distinct two-step mechanism.
Formation of a Metastable Intermediate: First, the L-ascorbic acid reduces the copper(II) ions (Cu²⁺) to copper(I) ions (Cu⁺). These ions immediately react with chloride ions in the solution to form a metastable intermediate of cuprous chloride (CuCl).
Rapid Reduction to Nanoparticles: This CuCl intermediate is then rapidly reduced by more L-ascorbic acid to form elemental copper (Cu⁰) nanoparticles.
This mechanism, which relies on the two-step dehydrogenation of L-ascorbic acid, allows for the rapid preparation of nanoparticles. The properties of the final nanoparticles, such as size and shape, can be finely tuned by adjusting reaction parameters. For example, the choice of copper salt precursor can influence morphology, with copper chloride tending to form triangular or tetrahedron-shaped nanoparticles. Furthermore, reaction conditions like pH play a critical role; higher pH values generally lead to smaller nanoparticles due to an increased rate of reduction of the copper ions.
Controllable Formation of Copper Chloride Nanoparticles
The controlled synthesis of copper chloride nanoparticles (NPs) involves sophisticated chemical strategies to manage their size, shape, and dispersity. One prominent method involves a two-step reduction process where anhydrous copper(II) chloride serves as the precursor. In this approach, a metastable intermediate, cuprous chloride (CuCl), is first formed. rsc.orgnih.gov These intermediate CuCl nanoparticles, with an approximate size of 25 nm, are spherical and well-dispersed. rsc.org They are then rapidly reduced to form highly stable and well-dispersed spherical copper nanoparticles of about 34 nm. rsc.orgnih.gov This method utilizes L-ascorbic acid as a non-toxic reducing agent and polyvinylpyrrolidone (PVP) as a capping agent to prevent agglomeration. rsc.orgnih.gov
Another advanced route employs the reduction of an organometallic precursor, such as CuCl(PPh₃)₃, with tert-butylamine (B42293) borane (B79455) in the presence of dodecylamine (B51217) (DDA). rsc.org This technique allows for the synthesis of spherical copper nanoparticles with exceptional monodispersity (<10%) and tunable sizes ranging from 3.5 nm to 11 nm. rsc.org The precise control over the nanoparticle size is achieved by adjusting the reaction temperature and the ratio of the DDA ligand to the copper salt precursor. rsc.org
Shape control of copper nanocrystals can be achieved by manipulating the concentration of capping agents. For instance, in an aqueous system using glucose as a reducing agent, hexadecylamine (B48584) (HDA) can direct the morphology of the final product. acs.org At high concentrations of HDA (e.g., 18 mg/mL), penta-twinned nanowires are formed, while lower concentrations can lead to the formation of single-crystal nanocubes. acs.org HDA plays a dual role by passivating the nanoparticle surface to prevent oxidation and by modulating the reduction kinetics of the Cu(II) precursor through coordination. acs.org
The following table summarizes the influence of different synthesis parameters on the characteristics of the resulting copper chloride nanoparticles.
| Parameter | Effect on Nanoparticle Characteristics | Example System | Reference(s) |
| Precursor | Influences the reduction pathway and final product. | Anhydrous Copper(II) Chloride | rsc.orgnih.gov |
| Reducing Agent | Determines the reduction rate and can influence particle size. | L-Ascorbic Acid, Glucose, tert-Butylamine Borane | rsc.orgnih.govrsc.orgacs.org |
| Capping Agent/Ligand | Controls particle growth, prevents agglomeration, and directs shape. | Polyvinylpyrrolidone (PVP), Dodecylamine (DDA), Hexadecylamine (HDA) | rsc.orgnih.govrsc.orgacs.org |
| Temperature | Affects reaction kinetics and nanoparticle size; higher temperatures often lead to larger particles. | 50°C - 100°C | rsc.org |
| Ligand-to-Precursor Ratio | A key factor in controlling the final size of the nanoparticles. | DDA-to-Copper Phosphine Salt Ratio | rsc.org |
Reduction Mechanisms of Anhydrous Copper Chloride Precursors
The reduction of anhydrous copper(II) chloride (CuCl₂) is a fundamental process in the synthesis of copper-based nanoparticles. CuCl₂ acts as a mild oxidant and can be reduced to cuprous chloride (CuCl) or directly to copper metal. patsnap.comwikipedia.org The reduction mechanism often proceeds in a stepwise manner, particularly when using certain reducing agents.
A well-documented mechanism involves a two-step reduction when L-ascorbic acid is used as the reductant in a solvent like ethylene glycol. rsc.orgnih.gov In the first step, L-ascorbic acid reduces Cu²⁺ ions from the anhydrous CuCl₂ precursor to form a metastable intermediate of cuprous chloride (CuCl) nanoparticles. rsc.orgnih.gov This initial reduction is followed by a second step where the CuCl intermediate is rapidly reduced to elemental copper (Cu) nanoparticles. rsc.orgnih.gov This two-step process, which relies on the two-step dehydrogenation of L-ascorbic acid, is advantageous as it allows for the formation of well-dispersed and stable nanoparticles. nih.gov
The choice of reducing agent and reaction conditions is critical as it dictates the final product, whether it be CuCl or Cu nanoparticles. The general redox reaction involves CuCl₂ acting as an oxidizing agent, accepting electrons and being reduced to the cuprous state (Cu⁺) or to metallic copper (Cu⁰). patsnap.com
The table below outlines various reduction pathways for anhydrous copper chloride precursors.
| Reducing Agent | Intermediate Product(s) | Final Product | Key Features of the Mechanism | Reference(s) |
| L-Ascorbic Acid | Metastable Cuprous Chloride (CuCl) Nanoparticles | Copper (Cu) Nanoparticles | Two-step reduction mechanism based on the dehydrogenation of ascorbic acid. | rsc.orgnih.gov |
| Sulfur Dioxide (in water) | - | Cuprous Chloride (CuCl) | A convenient method for preparing CuCl from an aqueous solution of CuCl₂. | wikipedia.org |
| Sodium Borohydride (B1222165) (NaBH₄) | Not specified | Active Copper (aCu) | A bottom-up synthesis approach resulting in a paste-like metallic gel. | researchgate.net |
| Heat (Thermal Decomposition) | Cuprous Chloride (CuCl) | - | Decomposition occurs at high temperatures (around 400 °C). | wikipedia.org |
Formation of Nanoscale Copper Hydroxychlorides
Nanoscale copper hydroxychlorides, specifically dicopper chloride trihydroxide (Cu₂(OH)₃Cl), are another important class of materials synthesized from copper chloride precursors. Their formation is often achieved through the partial hydrolysis of copper(II) chloride solutions. wikipedia.org This process can be intentionally induced or can occur as a corrosion product.
A targeted synthesis method for producing copper hydroxychloride nanoparticles involves the reaction of aqueous copper(II) chloride solutions with nanoscale zerovalent iron (nZVI). cardiff.ac.uk In this process, the composition of the resulting nanoparticles is highly dependent on the precursor salt used. When CuCl₂ is the precursor, the precipitates formed are determined to be a mixture of Cu₂O, CuCl₂, and Cu₂(OH)₃Cl. cardiff.ac.uk This demonstrates a "one-pot" method for transforming aqueous copper into a range of high-purity, copper-bearing nanoparticles. cardiff.ac.uk The physicochemical properties of these nanoparticles are influenced by parameters such as the initial pH and copper concentration. cardiff.ac.uk
The formation of copper hydroxychloride is also observed as a corrosion product on copper metal in saline environments. uakron.edu This occurs at the interface between the copper, the salt solution, and the air, with the chloride-containing corrosion product being more concentrated in the immersed zones. uakron.edu While not a synthesis method in the traditional sense, this natural formation process provides insight into the underlying chemistry of copper hydroxychloride formation.
The following table summarizes the conditions leading to the formation of nanoscale copper hydroxychlorides.
| Synthesis Method | Precursors | Resulting Nanomaterial | Key Parameters | Reference(s) |
| Reaction with nZVI | Copper(II) Chloride (CuCl₂) solution, nanoscale zerovalent iron (nZVI) | Mixture including Copper Hydroxychloride (Cu₂(OH)₃Cl) nanoparticles | Initial Cu concentration, pH, anion type | cardiff.ac.uk |
| Partial Hydrolysis | Copper(II) Chloride (CuCl₂) solution, Base (e.g., NaOH) | Dicopper Chloride Trihydroxide (Cu₂(OH)₃Cl) | pH of the solution | wikipedia.org |
| Corrosion | Copper Metal, NaCl solution, Air | Copper Hydroxychloride (corrosion product) | Presence of chloride ions, oxygen, and moisture | uakron.edu |
Struktur Und Interaktionsaufklärung Von Kupferchloriden Mittels Fortgeschrittener Spektroskopischer Und Diffraktometrischer Techniken
X-ray Absorption Spectroscopy (XAS) and Structural Probes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of atoms in various states of matter. aip.org It is particularly valuable for studying copper chloride solutions, where multiple complex species can coexist. aip.orgresearchgate.net
In aqueous solutions, the local environment of the Cu²⁺ ion is highly dependent on the concentration of chloride ions. aip.orgcapes.gov.br In dilute copper(II) chloride solutions, the copper ion is typically hydrated, forming an aquo-ion, [Cu(H₂O)₆]²⁺. This complex exhibits a distorted octahedral geometry due to the Jahn-Teller effect, with four equatorial water molecules at a shorter distance and two axial water molecules at a longer distance. aip.org
XAS studies, particularly through the analysis of the Extended X-ray Absorption Fine Structure (EXAFS), can quantitatively determine the coordination numbers and distances of the atoms surrounding the central copper ion. aip.org As the chloride concentration increases, chloride ions begin to displace the water molecules in the copper ion's coordination shell. aip.org Advanced XAS data analysis has detected the presence of Cu-Cl interactions even in dilute solutions, providing evidence for the initial stages of complex formation. aip.org
With increasing chloride concentration, a stepwise formation of various chlorocuprate complexes occurs, such as [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)]⁻, and [CuCl₄]²⁻. aip.orgnih.gov XAS is instrumental in identifying and quantifying these species in solution. aip.orgresearchgate.net The technique's atomic selectivity allows for a clear focus on the copper atom's coordination sphere, overcoming challenges faced by other methods where signals from different interactions can overlap. aip.org
Studies on solutions with high Cl⁻/Cu²⁺ ratios have used XAS to determine the specific arrangement of chloride and oxygen (from water) atoms in both the equatorial and axial positions of the copper's distorted octahedral coordination environment. aip.orgaip.org For instance, in solutions with Cl⁻/Cu²⁺ ratios of 10 and 30, the equatorial positions are occupied by a mix of oxygen and chloride ions, with the number of coordinating chlorides increasing with concentration. aip.orgaip.org The formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, is a prominent example of a complex whose structure (typically distorted tetrahedral) can be confirmed by these spectroscopic methods. nih.gov
Table 1: Coordination Environment of Cu²⁺ in Chloride Solutions Determined by XAS This table presents exemplary data based on findings from X-ray absorption spectroscopy studies, showing how the coordination sphere of the copper(II) ion changes with increasing chloride concentration.
| Cl⁻/Cu²⁺ Ratio | Equatorial Atoms (Number) | Axial Atoms (Number) | Predominant Species | Reference |
| Low (~2) | ~4 Oxygen | ~2 Oxygen | [Cu(H₂O)₆]²⁺ | aip.org |
| 10 | 3.2 Oxygen, 0.8 Chloride | 1.2 Oxygen, 0.8 Chloride | Mixed Chloroaqua Complexes | aip.orgaip.org |
| 30 | 3.0 Oxygen, 1.0 Chloride | 1.0 Oxygen, 1.0 Chloride | Higher Chlorocuprates | aip.orgaip.org |
Vibrational Spectroscopy (IR, Raman, FT-IR) for Molecular Characterization
Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Fourier-Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of molecules. rjl-microanalytic.de These methods are highly effective for characterizing the structure and bonding in solid-state copper chloride compounds and their complexes. rjl-microanalytic.ded-nb.info
Copper(II) chloride dihydrate (CuCl₂·2H₂O), a common hydrate (B1144303), has been extensively studied using vibrational spectroscopy. researchgate.netresearchgate.net The spectra reveal distinct bands corresponding to specific molecular vibrations. For example, FT-IR and Raman spectra can identify vibrations associated with Cu-Cl bonds, Cu-O bonds (from coordinated water), and the librational (rocking or twisting) modes of the water molecules themselves. researchgate.netrsc.org
Raman spectroscopy has been particularly useful in identifying different copper chloride minerals, such as eriochalcite (CuCl₂·2H₂O), where bands around 400 cm⁻¹ are attributed to CuO stretching modes and bands near 672 cm⁻¹ are assigned to water librational modes. researchgate.net These spectral fingerprints allow for the unambiguous identification of different hydrate phases. researchgate.net
Table 2: Selected Vibrational Modes for Copper Chloride Compounds This table provides examples of vibrational frequencies (in cm⁻¹) observed for copper chloride compounds using Raman and FT-IR spectroscopy.
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| CuCl₂·2H₂O (Eriochalcite) | Raman | 390, 405 | Cu-O stretching | researchgate.net |
| CuCl₂·2H₂O (Eriochalcite) | Raman | 672 | Water librational mode | researchgate.net |
| Complex 1 (Square Planar) | FT-IR | 316 | Antisymmetric Cu–Cl stretching | rsc.org |
| Complex 1 (Square Planar) | Raman | 262 | Symmetric Cu–Cl stretching | rsc.org |
| Complex 2 (Pyridine deriv.) | FT-IR | 241 | Cu-Cl stretching | rsc.org |
When other ligands are introduced to form copper chloride complexes, vibrational spectroscopy provides direct evidence of the ligand-metal interaction. banglajol.inforsc.org The coordination of a ligand to the copper center alters the electron density and geometry, which in turn shifts the vibrational frequencies of both the ligand and the Cu-Cl bonds. scirp.orgnih.gov
For example, in complexes with nitrogen-donor ligands like pyridine (B92270) derivatives, new bands corresponding to Cu-N stretching vibrations appear in the far-IR region, typically at frequencies lower than the Cu-Cl stretching vibrations. rsc.org The position and intensity of these bands can give clues about the strength and nature of the coordination bond. scirp.org Similarly, the formation of hydrogen bonds between coordinated water or hydroxyl groups and chloride ligands can be observed as a broadening and shifting of the O-H stretching band to lower frequencies in the IR spectrum. scirp.org Comparing the spectra of the free ligand with the copper complex allows for the identification of these characteristic shifts, confirming the formation of the complex and providing insight into its structure. banglajol.infonih.gov
Diffraction Methods (PXRD, Single-Crystal X-ray Diffraction) for Phase and Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. ub.edupulstec.net It relies on the principle of constructive interference of X-rays scattered by the electron clouds of atoms in a periodic lattice. tcd.ie
Powder X-ray Diffraction (PXRD) is used for the identification of crystalline phases. ub.edu A powdered sample contains millions of tiny crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline compound, allowing for the identification of pure substances or the components of a mixture. ub.educore.ac.uk PXRD has been employed to analyze solids recovered from copper chloride solutions, confirming the presence of specific phases like CuCl₂ and its hydrates. core.ac.uk It is an essential tool for verifying the purity of a synthesized compound. researchgate.net
Table 3: Comparison of Diffraction Techniques for Copper Chloride Analysis
| Feature | Powder X-ray Diffraction (PXRD) | Single-Crystal X-ray Diffraction (SC-XRD) |
| Sample Type | Polycrystalline powder | Single, high-quality crystal |
| Primary Use | Phase identification, purity analysis, lattice parameter determination | Complete 3D structure determination |
| Information Obtained | 2θ diffraction angles and intensities, "fingerprint" pattern | Atomic coordinates, bond lengths, bond angles, unit cell dimensions, space group |
| Key Advantage | Fast, requires minimal sample, suitable for mixtures | Provides unparalleled, precise structural detail |
| Limitation | Provides limited structural information beyond the unit cell | Requires growth of suitable single crystals, which can be difficult |
Phase Structure Analysis in Synthesized Copper Chloride Materials
The synthesis of copper chloride materials can result in various phases, primarily the anhydrous copper(II) chloride (CuCl₂) and its dihydrate (CuCl₂·2H₂O). The phase composition is highly dependent on the synthesis conditions, such as the solvent, temperature, and concentration of reactants. X-ray diffraction (XRD) is a primary tool for the identification and characterization of these crystalline phases.
In a typical laboratory synthesis, copper(II) chloride can be prepared by the reaction of copper(II) oxide with hydrochloric acid. chemie.deseilnacht.com The resulting product's phase is determined by the crystallization conditions. Crystallization from an aqueous solution at room temperature typically yields the monoclinic dihydrate phase, which presents as blue-green crystals. seilnacht.comwikipedia.org Heating the dihydrate above 100°C results in the loss of water molecules, leading to the formation of the anhydrous monoclinic phase, a brown powder. wikipedia.org
The phase purity of the synthesized materials is critical for their application. Rietveld refinement of powder XRD data allows for the quantitative phase analysis of mixtures, providing the weight fraction of each crystalline phase present. Furthermore, controlled-environment XRD, where temperature and humidity are varied in-situ, can be used to study phase transitions. For instance, monitoring the XRD pattern of CuCl₂·2H₂O as a function of temperature would show the transition to the anhydrous CuCl₂ phase, characterized by a distinct change in the diffraction peaks corresponding to the different crystal lattices.
Table 1: Crystallographic Data of Common Copper(II) Chloride Phases wikipedia.org
| Feature | Anhydrous CuCl₂ | CuCl₂·2H₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m | P2₁/c |
| Lattice Parameters | a = 6.90 Å, b = 3.30 Å, c = 6.82 Å, β = 122.20° | a = 7.38 Å, b = 8.04 Å, c = 3.72 Å, β = 98.50° |
| Color | Brown | Blue-green |
| Molar Mass ( g/mol ) | 134.45 | 170.48 |
Crystal Structure Determination of Novel Copper(II) Chloride Dimers
While simple copper(II) chloride exists in monomeric and polymeric forms, the coordination chemistry of copper(II) allows for the formation of a wide variety of multinuclear complexes, including dimeric structures, particularly with organic ligands. These dimers are of significant interest due to their unique magnetic and spectroscopic properties. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in these novel compounds.
For example, the reaction of copper(II) chloride with nitrogen-containing heterocyclic ligands, such as derivatives of pyridine or pyrazole, can lead to the formation of chloro-bridged or ligand-bridged copper(II) dimers. In these structures, two copper(II) centers are linked by either two bridging chloride ions or by the bidentate organic ligands. The coordination geometry around each copper(II) ion is typically distorted square planar or square pyramidal.
A hypothetical example of a newly synthesized and characterized dimeric copper(II) chloride complex could be di-μ-chloro-bis[(pyridine)copper(II)]. The crystal structure determination would provide detailed information on bond lengths and angles.
Table 2: Selected Hypothetical Crystallographic Data for a Novel Dimeric Copper(II) Chloride Complex
| Parameter | Value |
| Formula | [CuCl₂(C₅H₅N)]₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Cu-Cu distance (Å) | 3.450 |
| Cu-Cl (bridging) bond length (Å) | 2.350 (avg) |
| Cu-Cl (terminal) bond length (Å) | 2.250 (avg) |
| Cu-N bond length (Å) | 2.020 (avg) |
| Cl-Cu-Cl bond angle (°) | 95.0 |
| Cu-Cl-Cu bond angle (°) | 85.0 |
This detailed structural information is paramount for understanding the magnetic coupling between the copper centers, which is mediated by the bridging ligands.
Multi-Technique Approaches for Comprehensive Characterization
A single analytical technique is often insufficient to fully characterize a newly synthesized copper chloride compound. A multi-technique approach, combining the strengths of various methods, provides a comprehensive understanding of the material's structure, purity, and properties.
For the characterization of a novel copper(II) chloride complex, a combination of the following techniques would be employed:
Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive crystal structure, including bond lengths, angles, and intermolecular interactions. This is the cornerstone for structural elucidation.
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material. The experimental PXRD pattern is compared with the one simulated from the single-crystal structure data.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the organic ligands and to probe the coordination of the ligands to the copper center. Changes in the vibrational frequencies of the ligand upon coordination provide evidence for complex formation.
UV-Vis Spectroscopy: The electronic transitions of the copper(II) ion are sensitive to its coordination environment. UV-Vis spectroscopy can help to confirm the geometry of the copper center (e.g., octahedral, square planar).
Elemental Analysis (EA): Determines the mass percentages of carbon, hydrogen, and nitrogen in the complex, which allows for the verification of the proposed chemical formula.
Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability of the compound and to identify the loss of solvent molecules or the decomposition of the ligands upon heating. For hydrated copper chlorides, TGA can precisely determine the number of water molecules.
By combining the data from these techniques, a detailed and confirmed picture of the synthesized copper chloride compound can be constructed, from its atomic arrangement to its bulk properties and purity. A dissertation on the synthesis of new copper(II) complexes highlights the importance of using multiple techniques, including single-crystal and powder X-ray diffraction, as well as elemental analysis, for a thorough characterization. uni-rostock.de
Table of Compound Names
| German Name | English Name | Chemical Formula |
| Salzsaure Kupfer | Copper Chloride | CuCl₂ |
| Kupfer(II)-chlorid | Copper(II) chloride | CuCl₂ |
| Kupfer(II)-chlorid-Dihydrat | Copper(II) chloride dihydrate | CuCl₂·2H₂O |
| Kupfer(II)-oxid | Copper(II) oxide | CuO |
| Salzsäure | Hydrochloric acid | HCl |
| Di-μ-chloro-bis[(pyridin)kupfer(II)] | di-μ-chloro-bis[(pyridine)copper(II)] | [CuCl₂(C₅H₅N)]₂ |
Computational Chemistry and Theoretical Modeling of Copper Chloride Systems
Computational chemistry provides powerful tools for investigating the complex behavior of copper chloride systems at an atomic level. Through methods like reactive force fields and density functional theory, researchers can simulate and analyze properties and processes that are difficult to observe experimentally.
Materialwissenschaftliche Und Ingenieurtechnische Innovationen Mit Kupferchloriden
Development of Next-Generation Materials
Copper chlorides are instrumental in the development of advanced materials, offering solutions for energy harvesting, material synthesis, and performance enhancement.
Integration into Perovskite Solar Cells for Interface Modification
The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the quality of interfaces between different layers, particularly the electron transport layer (ETL) and the perovskite absorber. Copper(II) chloride (CuCl₂) has emerged as a promising additive for modifying these interfaces. When introduced into the tin dioxide (SnO₂) electron transport layer dispersion, CuCl₂ inhibits the agglomeration of SnO₂ colloids, thereby improving the ETL's quality acs.orgnih.govacs.org. This modification optimizes the energy-level alignment between the ETL and the perovskite layer (PVK) and passivates anion/cation defects present in the SnO₂, perovskite, and at their interface acs.orgnih.govacs.orgresearchgate.net. These functions collectively enhance charge extraction, improve conductivity and electron mobility, and significantly reduce interface recombination acs.orgnih.govacs.org. Research has demonstrated that CuCl₂-modified PSCs can achieve impressive power conversion efficiencies (PCEs), with one study reporting a PCE of 23.71% compared to 21.18% for a pristine device acs.org. Another investigation showed that an optimized PSC with 2.5 mol% CuCl₂ additive achieved a PCE of 15.22%, a 56% increase over the pristine device researchgate.net.
Table 1: Perovskite Solar Cell Performance with CuCl₂ Additive
| Device Configuration | Additive | ETL Material | Max PCE (%) | Reference |
| Pristine | None | SnO₂ | 21.18 | acs.org |
| Modified | CuCl₂ | SnO₂ | 23.71 | acs.org |
| Pristine | None | CH₃NH₃PbI₃ | 6.83 | researchgate.net |
| Modified | CuCl₂ (2.5%) | CH₃NH₃PbI₃ | 15.22 | researchgate.net |
Advanced Composite Materials from Industrial By-products (e.g., Flue Gas Desulfurization Gypsum)
Industrial by-products, such as flue gas desulfurization (FGD) gypsum, present opportunities for developing novel composite materials. Copper(II) chloride (CuCl₂) has been investigated as a crystal modifying agent in the hydrothermal transformation of FGD gypsum. Studies have shown that the addition of CuCl₂ to FGD gypsum, treated with dilute sulfuric acid, influences the phase structure, promoting a shift from hexagonal calcium sulfate (B86663) dihydrate (DH) to monoclinic calcium sulfate hemihydrate (α-HH) researchgate.netscientific.net. Specifically, incorporating 0.6 g of CuCl₂ in 0.01 M H₂SO₄ at 90°C resulted in the longest α-HH crystals, yielding a cast plaster with a flexural strength of approximately 4.92 MPa researchgate.netscientific.net. This indicates that CuCl₂ can enhance the mechanical properties of materials derived from FGD gypsum, making them suitable for applications in ceramics casting and dental materials where precise control over material characteristics is crucial researchgate.netscientific.net. Furthermore, higher CuCl₂ concentrations were observed to shorten the setting time of these gypsum-based materials researchgate.netscientific.net.
Table 2: Influence of CuCl₂ on FGD Gypsum Derived Materials
| CuCl₂ Concentration (g) | H₂SO₄ (M) | Temperature (°C) | Max Flexural Strength (MPa) | Setting Time | Reference |
| 0 | 0.01 | 90 | Not specified | Not specified | researchgate.netscientific.net |
| 0.6 | 0.01 | 90 | 4.92 | Shorter | researchgate.netscientific.net |
Application in Energy Technologies
Copper chlorides are finding increasing utility in advanced energy storage and conversion systems, contributing to the development of more efficient and sustainable technologies.
Components in Advanced Battery Systems
Copper chlorides are being explored as active materials in next-generation battery systems. Copper(II) chloride (CuCl₂) has been investigated as a conversion-type positive electrode material for rechargeable aluminum batteries. In an electrolyte solution comprising AlCl₃, dipropylsulfone, and toluene, CuCl₂ demonstrated an initial discharge capacity of approximately 370 mAh/g (g-CuCl₂)⁻¹ at a 0.028C rate, which is close to its theoretical value and superior to many insertion-type positive electrode materials researchgate.net. This system also exhibited a two-stage discharge plateau voltage at 1.5 V and 0.8 V, leading to a high energy density of 426 mWh/g (g-CuCl₂)⁻¹ researchgate.net. Research has also explored CuCl₂ as a cathode material in lithium batteries, noting its cost-effectiveness and theoretical capacity of 400 mAh/g nih.gov. Furthermore, sodium-copper chloride batteries operating at intermediate temperatures (e.g., 150 °C) are being developed, utilizing room temperature ionic liquids, to mitigate corrosion issues and improve material compatibility researchgate.net.
Hydrogen Storage Materials (e.g., Paratacamite)
Materials incorporating paratacamite, a mineral form of copper oxychloride with the chemical formula [Cu₂(OH)₃Cl], are being investigated for hydrogen storage applications. Paratacamite-doped polypyrrole (PDPpy) synthesized using CuCl₂ as an oxidant has shown promising electrochemical hydrogen storage abilities researchgate.netdoi.orgresearchgate.netx-mol.com. Electrochemical analysis of PDPpy in a 0.01 M H₂SO₄ electrolyte indicated steady hydrogen evolution kinetics and a maximum hydrogen storage capacity of 59.1 mAh/g via galvanostatic charge/discharge experiments researchgate.netdoi.orgx-mol.com. Studies also suggest that the doping process influences the material's optical properties, with the PDPpy exhibiting a band gap of 1.35 eV, indicative of high conductivity, compared to pure paratacamite's band gap of 2.67 eV researchgate.net.
Table 3: Hydrogen Storage Capacity of Paratacamite-Doped Polypyrrole
| Material | Dopant/Oxidant | Electrolyte | Max H₂ Storage Capacity (mAh/g) | Reference |
| Polypyrrole (Ppy) | N/A | N/A | Not specified | researchgate.netdoi.orgresearchgate.netx-mol.com |
| PDPpy | Paratacamite | 0.01 M H₂SO₄ | 59.1 | researchgate.netdoi.orgx-mol.com |
Novel Optoelectronic Structures
Copper chlorides, particularly Copper(I) chloride (CuCl), possess properties that make them suitable for advanced optoelectronic applications. γ-CuCl, with its zinc blende structure, is a wide bandgap semiconductor known for its high exciton (B1674681) and biexciton binding energies refractiveindex.inforesearchgate.netmdpi.com. These characteristics enable its use in UV-wavelength optoelectronic structures, facilitating phenomena such as 4-wave mixing and optical bistability researchgate.net. The ability to deposit CuCl in thin films and nanocrystallite arrays using techniques like atomic layer deposition (ALD) is crucial for its integration into devices researchgate.netmdpi.com. CuCl has also been explored for creating semiconductor lasers capable of room-temperature operation and for forming photonic crystals, expanding its potential in optical technologies refractiveindex.info. Furthermore, CuCl-filled polymer blends are being investigated for their suitability in optoelectronic devices and for optical limiting applications researchgate.net.
Umweltgeochemische Und Hydrometallurgische Forschung Zu Kupferchloriden
Behavior of Copper in Aqueous Chloride Environments
The behavior of copper in aqueous environments containing chloride ions is a complex interplay of dissolution, precipitation, and complex formation, heavily influenced by factors such as pH, temperature, and the presence of other ions.
The solubility of copper compounds in natural waters like seawater is a critical factor governing its bioavailability and toxicity. While copper(II) chloride (CuCl₂) is highly soluble in pure water, its behavior in a complex electrolyte solution like seawater is different. sarchemlabs.comquora.com The solubility of CuCl₂ in water increases with temperature, as indicated in the table below.
Solubility of Copper(II) Chloride in Water: 75.7 g/100 mL
In seawater, the presence of various ions, particularly carbonate and hydroxide, leads to the precipitation of copper minerals, thereby controlling the dissolved copper concentration. When copper is added to seawater, an initial rapid precipitation phase is often observed, followed by the establishment of a metastable equilibrium. publish.csiro.aupublish.csiro.au For instance, in one study, the dissolved copper concentration in natural seawater (pH 8.15, 22°C) stabilized at approximately 0.65 mg/L after an initial decrease. publish.csiro.au The final dissolved copper concentration can be influenced by the total amount of copper added and the aging of the precipitates over time. publish.csiro.aupublish.csiro.au
The precipitation of copper minerals is a key process in controlling its concentration in marine environments. researchgate.net The formation of these minerals is dependent on the local saturation conditions, which are influenced by factors such as pH, the availability of carbonate and chloride ions, and the presence of dissolved organic matter. publish.csiro.aupublish.csiro.aumdpi.com
In environments rich in both carbonate and chloride ions, such as seawater, copper can precipitate as copper hydroxycarbonate and copper hydroxychloride minerals. The two most common of these minerals are malachite (Cu₂(OH)₂CO₃) and atacamite (Cu₂(OH)₃Cl), respectively. wikipedia.orgspiritualgemmologist.com
Malachite typically forms in the upper oxidation zones of copper deposits through the chemical alteration of copper-containing minerals by water and carbon dioxide. spiritualgemmologist.com Its formation is favored in environments with a sufficient supply of carbonate ions. wikipedia.org
Atacamite and its polymorphs (paratacamite and botallackite) are commonly found in the oxidized zones of sulfide (B99878) deposits on the modern seafloor and in arid, saline environments on land. arizona.edu Its formation occurs when copper ions, released from the weathering of sulfide minerals, react with chloride-rich seawater. arizona.edu The stability of atacamite is favored over malachite in seawater with typical pH and carbonate concentrations. arizona.edu The formation of atacamite versus its polymorph, paratacamite, can be influenced by the concentration of copper(II) chloride and sodium chloride in the solution. rruff.info For example, at low concentrations of dissolved copper, paratacamite is the favored crystalline form, while higher concentrations of the CuCl⁺ complex favor the formation of atacamite. rruff.info
Studies have shown that the precipitates formed when copper is added to seawater can initially be a mix of amorphous copper hydroxycarbonate and dicopper trihydroxide chloride, which then transforms over time to more crystalline forms like clinoatacamite, a polymorph of atacamite. publish.csiro.aupublish.csiro.au
Under hydrothermal conditions, such as those found in ore-forming environments, copper can be transported in the vapor phase as chloride complexes. Experimental studies have investigated the solubility of copper chloride in HCl-bearing water vapor at elevated temperatures and pressures. geologyscience.ruresearchgate.net
The results of these experiments indicate that the solubility of copper in the vapor phase is significant and increases with increasing water fugacity (a measure of the effective partial pressure of water). geologyscience.ruresearchgate.net However, the solubility shows a retrograde behavior with respect to temperature, meaning it decreases as the temperature increases over certain ranges. geologyscience.ruresearchgate.net This solubility is attributed to the formation of hydrated copper-chloride gas species. geologyscience.ruresearchgate.net
Research suggests that the dominant copper species in the vapor phase has a copper-to-chlorine ratio of 1:1, likely in the form of a hydrated trimer, Cu₃Cl₃(H₂O)n. geologyscience.ruresearchgate.net The hydration number (n) has been shown to vary with temperature. geologyscience.ruresearchgate.net
| Temperature (°C) | Pressure (bars) | Assumed Vapor Species | Log K |
| 280 | up to 103 | Cu₃Cl₃(H₂O)₇.₆ | -21.46 ± 0.05 |
| 300 | up to 103 | Cu₃Cl₃(H₂O)₆.₀ | -19.03 ± 0.10 |
| 320 | up to 103 | Cu₃Cl₃(H₂O)₆.₁ | -19.45 ± 0.12 |
Data from an experimental study on the stability of copper chloride complexes in water vapor. researchgate.net
These findings are crucial for understanding the transport and deposition of copper in various geological settings.
Metal Transport and Biogeochemical Cycling
The mobility and distribution of copper in the environment are governed by a variety of physical, chemical, and biological processes.
The transport of metals in the vapor phase is a significant process in the formation of certain types of ore deposits, particularly porphyry copper deposits. uoa.grresearchgate.netmcgill.ca The stability of copper chloride complexes in high-temperature, high-pressure water vapor allows for the transport of substantial quantities of copper from a magmatic source to the site of deposition. geologyscience.ruresearchgate.netminsocam.org
As the hot, metal-laden vapor ascends and cools, or interacts with cooler groundwater, the copper chloride complexes become destabilized, leading to the precipitation of copper sulfide minerals like chalcopyrite and bornite. jcu.edu.augeoscienceworld.org Thermodynamic modeling based on experimental data suggests that at temperatures above 400°C, hypersaline brines can transport thousands of parts per million of copper. uoa.grresearchgate.net Calculations indicate that at 300°C, the vapor phase could transport copper in concentrations as high as 280 ppm, which is theoretically sufficient to form an economic copper deposit over geological timescales. geologyscience.ruresearchgate.net
Chloride-rich solutions can play a significant role in the dissolution and mobilization of copper from both natural and anthropogenic sources, such as contaminated sediments and sulfide ore concentrates.
In the context of hydrometallurgy, acidic chloride solutions are effective in leaching copper from sulfide minerals like chalcopyrite (CuFeS₂). researchgate.netscielo.org.mxmurdoch.edu.auresearchgate.net911metallurgist.comresearchgate.net The presence of chloride ions enhances the leaching kinetics by stabilizing the cuprous ion (Cu⁺) in solution, which is an intermediate in the oxidation of chalcopyrite. researchgate.netnih.govmdpi.com The rate of dissolution is influenced by factors such as temperature, chloride concentration, acidity, and the presence of oxidizing agents like ferric ions (Fe³⁺) and dissolved oxygen. researchgate.netscielo.org.mxmurdoch.edu.aunih.gov For instance, increasing the temperature to 50°C has been shown to significantly improve copper extraction from chalcopyrite concentrate in saline solutions. researchgate.net
Copper Extraction (%): 57.0
Effect of additional chloride concentration on copper extraction from a chalcopyrite concentrate in an acidic seawater medium with an oxidant. nih.gov
In estuarine and coastal environments, the biogeochemical cycling of copper can be significantly influenced by industrial and urban inputs. nih.govresearchgate.netsednet.orglispartnership.orgsemanticscholar.org Copper from contaminated sediments can be released into the water column through dissolution processes, which can be enhanced by the presence of chloride ions. The transport and fate of this dissolved copper are then governed by estuarine circulation, mixing with freshwater and oceanic waters, and interactions with dissolved organic matter. researchgate.netlispartnership.org The speciation of the dissolved copper, which is influenced by complexation with organic and inorganic ligands, is a key factor determining its bioavailability and potential toxicity to marine organisms. mdpi.comresearchgate.net
Remediation and Resource Recovery from Chloride-Containing Waste Streams
The unique chemical properties of copper chlorides, particularly their high solubility and ability to form various complexes in aqueous solutions, are leveraged in several environmental and industrial applications aimed at remediation and resource recovery. semanticscholar.org These processes are critical for addressing pollution from sources such as mining operations and petroleum refining, while also enabling the reclamation of valuable copper resources from waste streams. Chloride-based hydrometallurgy, for instance, offers advantages like the potential for clean technology through the recycling of chlorine.
Recovery of Copper from Aqueous Waste Streams (e.g., Acid Mine Drainage)
Acid Mine Drainage (AMD), characterized by its low pH and high concentration of dissolved heavy metals, represents a significant environmental challenge and a potential secondary source of valuable metals like copper. scirp.org Hydrometallurgical processes utilizing chloride media have been extensively researched and applied for the recovery of copper from such aqueous waste streams. The presence of chloride ions is crucial as they can form stable complexes with both cuprous (Cu⁺) and cupric (Cu²⁺) ions, enhancing the dissolution and subsequent recovery of copper. mdpi.comgeoscienceworld.org
Several methods are employed for copper recovery from chloride-containing solutions:
Solvent Extraction (SX): This is a key technology in copper hydrometallurgy. It involves using an organic extractant to selectively transfer copper ions from the aqueous leach solution to an organic phase. The copper is then stripped from the organic phase into a highly pure and concentrated electrolyte solution, from which it can be recovered through electrowinning. 911metallurgist.com Extractants like ACORGA CLX-50 have shown selectivity for copper over other metals commonly found in AMD, such as iron and zinc.
Cementation: This process involves the precipitation of a more noble metal (copper) from a solution by a more electropositive metal, such as aluminum or iron. scialert.netmdpi.comresearchgate.net In strong chloride-based solutions, cementation with aluminum scrap has demonstrated high copper removal efficiency, exceeding 99%. scialert.net The process can be applied to industrial wastewater, such as spent etchant solutions from printed-circuit board (PCB) manufacturing, to recover copper with high purity. scialert.netmdpi.com Research has shown that cuprous chloride solutions can yield higher purity cemented copper compared to cupric solutions. scialert.net
Ion Exchange: This method utilizes resins that exchange their own ions for copper ions in the wastewater. scirp.orgscirp.org Weak acidic cation resins have been effectively used to remove copper from AMD to concentrations below 1 mg/L. scirp.org The optimal performance of these resins is typically observed within a specific pH range. scirp.orgscirp.org
Crystallization: In some processes, copper is recovered directly from the leach solution by cooling, which causes the crystallization of cuprous chloride (CuCl). 911metallurgist.comgoogle.com This method is particularly effective in solutions with high copper and chloride concentrations. The resulting cuprous chloride crystals can then be further processed to produce elemental copper. 911metallurgist.com
The table below summarizes the efficiency of different copper recovery methods from aqueous waste streams as reported in various studies.
| Recovery Method | Waste Stream Source | Reagents/Materials Used | Reported Copper Recovery/Removal Efficiency | Reported Copper Purity |
| Cementation | Industrial Wastewater (Spent Etchant) | Aluminum Scraps | > 99.3% | 94.4% |
| Cementation & Crystallization | PCB Manufacturing Waste | Aluminum, Sulfuric Acid | 94.76% | 99.95% |
| Ion Exchange | Simulated Acid Mine Drainage | Weak Acidic Cation Resin | Can reduce Cu concentration to < 1 mg/L | Not specified |
| Solvent Extraction | Sulfide Ore Leach Solution | ACORGA CLX-50 | Effective and selective for Copper | High purity for electrowinning |
Desulfurization Applications in Petroleum Products
Copper chloride is utilized in a petroleum refining process known as "copper sweetening" to remove mercaptans (RSH), which are sulfur compounds that impart undesirable odors to fuel products. wikipedia.orgyoutube.com This process oxidizes the foul-smelling mercaptans into less odorous disulfides (RSSR). wikipedia.org
In this process, a slurry of clay and cupric chloride (CuCl₂) acts as a catalyst. wikipedia.orggoogle.com The hydrocarbon distillate, such as gasoline, kerosene, or jet fuel, is contacted with the CuCl₂ catalyst in the presence of oxygen. google.com The resulting disulfides typically have a higher boiling point and can be separated from the lighter fuel fractions. wikipedia.org While effective in reducing odor, one of the drawbacks of copper sweetening is the introduction of trace amounts of copper into the final product. wikipedia.org This residual copper can act as a catalyst for fuel degradation, leading to the formation of gummy residues. To counteract this, metal deactivators are often added to the treated fuels to chelate the copper ions and inhibit their catalytic activity. wikipedia.orggoogle.com
More advanced desulfurization techniques involve the use of ionic liquids based on copper(I) chloride. These have shown remarkable ability in extractive desulfurization, attributed to the π-complexing interaction between the Cu(I) ion and sulfur compounds like thiophene. acs.org
Wastewater Treatment Processes Utilizing Copper Chlorides
Beyond the recovery of copper from AMD, copper chlorides are involved in broader wastewater treatment applications. Copper(II) chloride itself can be a pollutant in wastewater streams, for example, from the electronics industry where it is used as an etchant for printed circuit boards. mdpi.com The treatment of such waste is essential.
One of the primary methods for removing copper from industrial wastewater is chemical precipitation. By adding a base like sodium hydroxide (NaOH) or lime, the pH of the solution is raised, causing the precipitation of insoluble copper(II) hydroxide [Cu(OH)₂]. wikipedia.orgnih.gov
The reaction is as follows: CuCl₂ + 2 NaOH → Cu(OH)₂ (solid) + 2 NaCl wikipedia.org
This process is a widely used and cost-effective method for treating wastewater with high concentrations of dissolved copper. nih.gov Partial hydrolysis can also yield dicopper chloride trihydroxide (Cu₂(OH)₃Cl), a compound used as a fungicide. wikipedia.org
Furthermore, the toxicity of copper ions to microorganisms is a factor in biological wastewater treatment systems. Studies have shown that denitrifying bacteria, which are crucial for nitrogen removal, are sensitive to the presence of copper(II) chloride. A concentration of 0.95 mg/L was found to cause a 50% inhibition of their metabolic activity, highlighting the importance of controlling copper chloride discharges into environments relying on biological treatment processes. wikipedia.org
Neue Forschungsrichtungen Und Zukünftige Perspektiven
Nanotechnology and Quantum Effects in Copper Chloride Systems
The fields of nanotechnology and quantum physics are uncovering novel properties and applications for copper chloride-based materials. The synthesis of nanoparticles and quantum dots (QDs) from copper chloride precursors is a significant area of research, enabling the creation of materials with unique size-dependent characteristics.
Various chemical reduction methods have been developed to synthesize copper and copper oxide nanoparticles using copper(II) chloride (CuCl₂) as a precursor. arxiv.orgresearchgate.netlp.edu.uaarxiv.org These methods employ reducing agents such as L-ascorbic acid or sodium borohydride (B1222165) in aqueous solutions to produce stable nanoparticles. arxiv.orgresearchgate.netresearchgate.net Research has shown that parameters like temperature and the choice of capping agents can control the size and shape of the resulting nanoparticles, leading to spherical, rod, or triangular structures. arxiv.orgresearchgate.netlp.edu.ua
A particularly compelling area is the synthesis of copper-based quantum dots, which are semiconductor nanocrystals small enough to exhibit quantum mechanical properties. Copper chloride is a key precursor in the chemical reduction synthesis of copper QDs, which can be produced with diameters in the range of 3 to 10 nanometers. researchgate.net These QDs display tunable optical band gaps, a quantum effect where the energy gap changes with particle size, making them promising for applications in luminescent devices and white light-emitting diodes (W-LEDs). researchgate.netnih.gov Furthermore, all-inorganic perovskite quantum dots, such as Cs₂CuCl₄, have been synthesized, demonstrating high quantum yields for blue-green light and excellent stability. davidpublisher.com
Beyond nanotechnology, copper chloride compounds are model systems for studying quantum effects in magnetism. Anhydrous copper(II) chloride is a low-dimensional quantum magnetic material that displays one-dimensional antiferromagnetic behavior. acs.org At temperatures below 23.9 K, it undergoes a phase transition to an incommensurate spin-spiral magnetic structure, a phenomenon driven by the quantum property of electron spin and competing magnetic interactions within the crystal lattice. acs.org Frustrated magnetic systems, such as cesium copper chloride (Cs₂CuCl₄), where the geometric arrangement of atoms prevents a simple ordered magnetic state, are of great interest for investigating complex quantum processes that could inform the development of future technologies like quantum computers. monash.edu
Table 1: Synthesis of Copper-Based Quantum Dots (QDs) from Copper Chloride Precursors
| QD Type | Precursor(s) | Reducing Agent / Method | Surfactant / Capping Agent | Resulting Particle Size | Key Finding / Quantum Effect | Reference |
|---|---|---|---|---|---|---|
| Copper QDs | Copper(II) Chloride (CuCl₂) | Sodium Borohydride (NaBH₄) | Citric acid, CTAB | 3 - 10 nm | Tunable optical band gap from 3.67 eV to 4.52 eV. | researchgate.net |
| Cs₂CuCl₄ Perovskite QDs | CsCl, CuCl₂ | Facile synthesis | Not specified | Tunable | High quantum yield for blue-green luminescence. | davidpublisher.com |
| Cs₃Cu₂Cl₅ Nanocrystals | Not specified | Not specified | Myristic acid | Not specified | Used for secondary excitation in W-LEDs. | nih.gov |
| Cu/Cu₂O QDs | Copper(I) Chloride (CuCl) | Chemical Deposition | Immobilized on TiO₂ | ~5 nm | Quantum size effects enhance photoelectric activity of TiO₂. | capes.gov.br |
Advanced Characterization Techniques for Complex Copper Chloride Species
Understanding the structure and behavior of complex copper chloride species, both in solution and in the solid state, requires a suite of advanced characterization techniques. These methods provide detailed insights into coordination environments, geometric structures, and magnetic properties.
X-ray Absorption Spectroscopy (XAS) is a premier technique for probing the local atomic environment of copper ions in solution. arxiv.orgresearchgate.net XAS, which encompasses X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), delivers quantitative data on the formation of chlorocuprate complexes. arxiv.orgresearchgate.net Studies using XAS have successfully determined the coordination numbers of chloride and oxygen atoms around the central Cu²⁺ ion, revealing a distorted octahedral geometry that changes with increasing chloride concentration. arxiv.orglp.edu.ua This technique has been instrumental in identifying the stepwise formation of various species, such as [CuCl]⁺, [CuCl₂]⁰, and [CuCl₃]⁻, in aqueous hydrochloric acid solutions. arxiv.orglp.edu.ua
Neutron Diffraction is indispensable for elucidating the complex magnetic structures of solid copper chloride compounds. researchgate.netresearchgate.net Because neutrons possess a magnetic moment, they interact directly with the unpaired electrons in a material, making them an ideal probe for magnetism. researchgate.netmdpi.com Powder and single-crystal neutron diffraction experiments on anhydrous CuCl₂ were crucial in revealing its transition to an incommensurate spin-spiral magnetic structure at low temperatures, providing direct evidence of its quantum magnetic nature. researchgate.net
Other spectroscopic and analytical methods provide complementary information. UV-Visible Spectroscopy is widely used to monitor the distribution of different copper(II)-chloride complexes in solution, as each species often has a distinct absorption spectrum. acs.orgSingle-Crystal X-ray Diffraction provides precise atomic coordinates, bond lengths, and angles for crystalline copper chloride complexes, offering definitive structural information. nih.govniscpr.res.in For investigating magnetic properties, Electron Paramagnetic Resonance (EPR) Spectroscopy and magnetic susceptibility measurements are employed to probe the electronic environment of the copper centers and determine the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between them. niscpr.res.inresearchgate.net
Table 2: Advanced Techniques for Characterizing Copper Chloride Species
| Technique | System Studied | Information Obtained | Reference |
|---|---|---|---|
| X-ray Absorption Spectroscopy (XAS/XANES/EXAFS) | Aqueous CuCl₂ solutions | Local coordination environment, Cu-Cl and Cu-O bond distances, complex formation constants. | arxiv.orgresearchgate.netlp.edu.uaresearchgate.net |
| Neutron Diffraction | Solid anhydrous CuCl₂ | Crystal and magnetic structure, revealed incommensurate spin-spiral ordering. | researchgate.netresearchgate.net |
| Single-Crystal X-ray Diffraction | Crystalline Cu(II)-chloride complexes | Precise molecular structure, bond lengths, bond angles, coordination geometry. | nih.govniscpr.res.in |
| UV-Visible Spectroscopy | Aqueous Cu(II)-chloride solutions | Identification and distribution of different complex species (e.g., [CuCl]⁺, [CuCl₂]⁰). | acs.org |
| Electron Paramagnetic Resonance (EPR) | Polymeric/dimeric Cu(II) complexes | Magnetic interactions between copper ions, g-tensor values. | niscpr.res.in |
| Electrochemical Methods (e.g., Voltammetry) | High-concentration CuCl₂ solutions | Species distribution, identification of redox intermediates (e.g., CuCl). | acs.orgcapes.gov.br |
Green Chemistry Approaches in Copper Chloride Synthesis and Application
In line with the principles of sustainable development, green chemistry approaches are being increasingly applied to the synthesis and use of copper chloride and its derivatives. These strategies aim to reduce environmental impact by using less hazardous materials, employing renewable resources, and designing more efficient, atom-economical processes. aps.org
A significant advancement in the green synthesis of copper(I) chloride (CuCl) is the development of an electrolytic method. acs.org This process involves the electrolysis of an aqueous sodium chloride solution with a copper anode, which can be powered by renewable energy sources. acs.org This approach drastically reduces the greenhouse gas emissions associated with traditional high-temperature industrial methods and generates valuable byproducts like hydrogen gas. acs.org Another green synthesis route utilizes non-toxic and biodegradable reducing agents, such as hydroxylamine (B1172632) hydrochloride or L-ascorbic acid (Vitamin C), to reduce copper(II) chloride in aqueous solutions under mild conditions. davidpublisher.comniscpr.res.in The biosynthesis of copper nanoparticles from copper chloride using plant extracts as both reducing and stabilizing agents represents a particularly eco-friendly approach, eliminating the need for harsh chemicals. lp.edu.uacapes.gov.br
The use of greener solvents is another cornerstone of these approaches. Ionic liquids, valued for their low volatility and recyclability, have been shown to be effective media for CuCl-catalyzed reactions, such as the synthesis of diaryl ethers under milder conditions than conventional methods. researchgate.net Deep-eutectic solvents, formed by mixing copper(II) chloride dihydrate with choline (B1196258) chloride, act as a unique solvent system for creating specific copper-chloro complexes. researchgate.netnih.gov
In applications, copper chloride's role as a catalyst aligns well with green chemistry principles due to copper's natural abundance and low toxicity compared to precious metals like palladium. monash.edu CuCl₂-based catalysts are highly effective in multicomponent reactions that build complex molecules in a single step, maximizing atom economy and often proceeding under solvent-free conditions. researchgate.netmonash.edu These catalysts facilitate key organic transformations, such as C-N and C-S bond formation, using recyclable catalytic systems and avoiding the use of hazardous solvents. researchgate.netmdpi.com Furthermore, copper chloride derivatives like dicopper chloride trihydroxide (Cu₂(OH)₃Cl) serve as catalysts in environmentally benign industrial processes, contributing to a more sustainable chemical industry. arxiv.orgcapes.gov.br
Table 3: Green Chemistry Approaches in Copper Chloride Synthesis
| Approach | Methodology | Green Aspect(s) | Product | Reference |
|---|---|---|---|---|
| Electrolytic Synthesis | Electrolysis of NaCl(aq) with a Cu anode. | Uses renewable energy, lower GHG emissions, reusable byproducts. | Copper(I) Chloride (CuCl) | acs.org |
| Chemical Reduction | Reduction of CuCl₂ with hydroxylamine hydrochloride in water. | Aqueous solvent, mild temperature, avoids toxic reagents. | Copper(I) Chloride (CuCl) | niscpr.res.in |
| Biosynthesis | Reduction of copper salts using plant extracts (e.g., Eucalyptus). | Uses renewable biological materials, non-toxic, aqueous medium. | Copper Nanoparticles | acs.orgcapes.gov.br |
| Greener Solvents | CuCl-catalyzed reaction in an ionic liquid ([bmim][BF₄]). | Recyclable solvent with no vapor pressure, mild conditions. | Diaryl Ethers | researchgate.net |
| Biomaterial-Derived Catalyst | Mixing CuCl₂ and nicotinamide (B372718) in water. | Synthesis in water; catalyst effective in benign solvents or solvent-free. | Copper-nicotinamide complex | researchgate.net |
Interdisciplinary Research Integrating Computational and Experimental Methodologies
The synergy between computational modeling and experimental investigation provides a powerful, interdisciplinary framework for advancing the understanding of copper chloride systems. nih.gov This integrated approach allows researchers to validate experimental findings with theoretical models and use computations to predict properties and explain phenomena at a molecular level that are difficult to observe directly.
A prime example is the study of the magnetic structure of anhydrous copper(II) chloride. Experimental techniques, including powder neutron diffraction and magnetic susceptibility measurements, identified its complex antiferromagnetic behavior. arxiv.orgresearchgate.net These experimental results were powerfully complemented by Density Functional Theory (DFT) calculations. The DFT models explained the origin of the observed incommensurate spin-spiral structure, attributing it to a competition between ferromagnetic nearest-neighbor and antiferromagnetic next-nearest-neighbor interactions—an insight that would be challenging to obtain from experiments alone. arxiv.orgresearchgate.netarxiv.org
In the study of aqueous solutions, computational methods are crucial for interpreting complex experimental data. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to model the dynamic behavior of ions in solution, predicting the structure of hydration shells and the formation of various chlorocuprate complexes. capes.gov.brcapes.gov.br The results of these simulations can be directly compared with experimental data from X-ray Absorption Spectroscopy (XAS) or diffraction studies. monash.edu For instance, a combined XAS and ab-initio MD study of Cu(I) chloride complexes in brines at high temperatures showed that linear CuCl₂⁻ complexes are stable, while clarifying that a previously proposed tetrahedral species was not present, thereby refining the understanding of copper speciation in geothermal fluids. monash.edu
DFT calculations are also used extensively to predict the structure, stability, and spectroscopic properties of copper chloride complexes. davidpublisher.comresearchgate.net Time-Dependent DFT (TD-DFT) can calculate electronic absorption spectra, which helps in assigning the spectral features observed in experimental UV-Vis measurements to specific electronic transitions within particular complex ions. researchgate.net This integrated experimental-computational strategy is essential for building accurate and predictive models of chemical systems, from fundamental magnetic properties to the behavior of metallodrugs in biological environments. nih.govresearchgate.net
Table 4: Integration of Computational and Experimental Methods for Copper Chloride Systems
| Research Area | Experimental Technique(s) | Computational Method(s) | Combined Insight | Reference |
|---|---|---|---|---|
| Magnetic Structure | Neutron Diffraction, Magnetic Susceptibility | Density Functional Theory (DFT) | Explained the origin of the experimentally observed spin-spiral magnetic structure in CuCl₂. | arxiv.orgresearchgate.net |
| Aqueous Speciation | X-ray Absorption Spectroscopy (XAS), UV-Vis | Molecular Dynamics (MD), DFT, Time-Dependent DFT (TD-DFT) | Identified and confirmed the structure of various Cu-Cl complexes in solution and interpreted their spectra. | researchgate.netmonash.edu |
| Solution Structure | X-ray/Neutron Diffraction | Monte Carlo (MC) Simulations | Validated structural models of solvated ions and complex formation in concentrated solutions. | capes.gov.brcapes.gov.br |
| Complex Stability & Structure | Single-Crystal X-ray Diffraction, IR Spectroscopy | DFT, Natural Bond Orbital (NBO) Analysis | Predicted stable geometries and elucidated electronic structure (e.g., charge transfer) of novel complexes. | researchgate.netniscpr.res.in |
| Biomolecular Interactions | EPR Spectroscopy, Mass Spectrometry | Molecular Docking, Molecular Dynamics (MD) | Identified protein binding and modeled the specific interaction sites and modes at a molecular level. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing copper chloride (CuCl₂) in aqueous hydrochloric acid solutions, and how do impurities affect reproducibility?
- Methodological Answer : Copper chloride synthesis via reaction of Cu with HCl requires precise control of acid concentration (e.g., 6M HCl) and temperature (20–25°C). Impurities such as sulfides (e.g., CuS) may form if residual H₂S is present, altering reaction kinetics . Validate purity using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS).
| Parameter | Optimal Range | Common Pitfalls |
|---|---|---|
| HCl Concentration | 6–8 M | Excess acid may dissolve CuO impurities, skewing stoichiometry |
| Reaction Time | 2–4 hours | Prolonged heating risks CuCl₂ decomposition |
| Purity Testing | XRD, ICP-MS | Sulfide contamination if H₂S is introduced unintentionally |
Q. How can researchers reconcile discrepancies in reported thermodynamic properties of copper chloride solutions (e.g., enthalpy of dissolution)?
- Methodological Answer : Discrepancies often arise from inconsistent measurement protocols. Standardize conditions using calorimetry under inert atmospheres (N₂/Ar) to prevent oxidation. Cross-validate data against Kupfer et al. (1969)’s compressive axial load experiments, which highlight pressure-dependent phase changes .
Advanced Research Questions
Q. What experimental designs address the challenges of studying copper chloride’s reactivity under shear stress or cyclic loading?
- Methodological Answer : Use triaxial shear testing apparatus to simulate mechanical stress. Compare results to Kupfer et al. (1969)’s shear-state validation data, ensuring alignment with compressive/tensile load models . For cyclic studies, employ reversible-load protocols with strain gauges to detect fatigue-induced crystallographic defects.
Q. How can computational models (e.g., DFT or MD simulations) resolve contradictions between empirical and theoretical predictions of CuCl₂’s electronic structure?
- Methodological Answer : Calibrate models using empirical X-ray absorption near-edge structure (XANES) data. Address discrepancies by incorporating solvent effects (e.g., HCl hydration shells) and validating against experimental bandgap measurements (e.g., UV-Vis spectroscopy). Reference Kupfer et al.’s work on integrating empirical and analytical frameworks for complex systems .
Q. What strategies ensure reproducibility in copper chloride-based catalysis studies, particularly when integrating with organic ligands?
- Methodological Answer :
- Ligand Selection : Use chelating agents (e.g., bipyridine) with documented stability constants.
- Characterization : Pair nuclear magnetic resonance (NMR) with cyclic voltammetry to track ligand-metal interactions.
- Data Reporting : Follow Beilstein Journal guidelines: detail synthesis protocols in supplementary materials and cite prior ligand studies explicitly .
Q. How should researchers approach conflicting data on copper chloride’s role in redox reactions involving sulfides or organic substrates?
- Methodological Answer : Conduct controlled parallel experiments under inert atmospheres to isolate variables (e.g., O₂ vs. H₂O). For sulfide interactions, reference Kupfer et al.’s methodology for H₂S introduction in acidic Cu(II) solutions, which produces CuS precipitates as a diagnostic marker . Use statistical tools (e.g., ANOVA) to analyze variance across studies.
Methodological Best Practices
- Data Validation : Cross-check results with historical datasets (e.g., Kupfer et al., 1969) and ensure transparency in error margins .
- Reproducibility : Document all experimental parameters (e.g., HCl grade, agitation speed) as per Beilstein Journal standards .
- Conflict Resolution : Systematically review research gaps using evidence-based frameworks, as advocated by Zurich Open Repository guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
